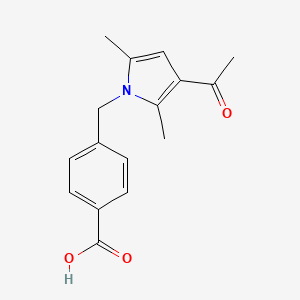

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Beschreibung

BenchChem offers high-quality 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLZCFSYVKZRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical and Physical Properties of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Executive Summary

The rational design of functionalized pyrroles remains a cornerstone of modern medicinal chemistry and materials science. 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a highly specialized heterocyclic building block that integrates a hydrophobic pyrrole core with a versatile carboxylic acid moiety. This in-depth technical guide elucidates the physicochemical properties, mechanistic synthesis pathways, and spectroscopic characterization of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural Elucidation & Chemical Identity

The molecular architecture of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is characterized by a central 1H-pyrrole ring heavily functionalized to tune its steric and electronic properties.

-

N1 Position: Substituted with a 4-carboxybenzyl group (p-methylbenzoic acid). The methylene spacer (-CH₂-) is critical; it isolates the pyrrole nitrogen from the electron-withdrawing resonance of the benzoic acid, preserving the electron-rich nature of the heterocycle.

-

C2 & C5 Positions: Dimethylated to provide steric shielding, which increases the oxidative stability of the pyrrole core.

-

C3 Position: Features an acetyl group (-COCH₃), introducing an additional hydrogen-bond acceptor and a site for further derivatization (e.g., condensation reactions).

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for predicting its behavior in biological assays and formulation matrices. All quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-((3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| Topological Polar Surface Area (TPSA) | 64.2 Ų |

| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |

| Hydrogen Bond Acceptors | 3 (Carboxylic Acid C=O, Acetyl C=O, Pyrrole N) |

| Rotatable Bonds | 4 |

| Estimated LogP (xLogP3) | ~3.2 |

Causality Note: The TPSA of 64.2 Ų and an xLogP3 of ~3.2 place this molecule well within Lipinski's Rule of Five, indicating highly favorable theoretical oral bioavailability and membrane permeability for drug development applications.

Synthetic Methodology: The Paal-Knorr Condensation

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl group of the 1,4-dicarbonyl, forming a hemiaminal intermediate [1]. This is followed by an intramolecular cyclization and subsequent dehydration.

-

Role of the Acid Catalyst: A Brønsted acid (like p-TsOH) protonates the carbonyl oxygen, significantly lowering the activation energy barrier for the rate-determining ring-closure step [2].

-

Role of the Dean-Stark Apparatus: Because the formation of the pyrrole and thiophene rings involves water-mediated hemialcohol pathways [2], continuous removal of the water byproduct drives the equilibrium toward the final dehydrated aromatic product (Le Chatelier's Principle). Furthermore, stereoisomer effects in the dicarbonyl precursor dictate the conformation of the transition state, making thermal control essential [[3]]([Link]3].

Figure 1: Paal-Knorr synthesis workflow for 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Reagent Preparation Dissolve 10.0 mmol of 3-acetylhexane-2,5-dione and 10.0 mmol of 4-(aminomethyl)benzoic acid in 50 mL of anhydrous toluene in a 100 mL round-bottom flask.

-

Validation Checkpoint 1: Ensure complete dissolution. The methylene spacer in the amine prevents zwitterionic insolubility often seen in direct aminobenzoic acids.

Step 2: Catalysis & Reflux Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid (p-TsOH). Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 4 to 6 hours.

-

Validation Checkpoint 2 (Water Evolution): The theoretical yield of water is 0.36 mL. Visually confirm the collection of ~0.35-0.40 mL of water in the Dean-Stark trap. If water evolution stops prematurely, the reaction has stalled.

Step 3: Reaction Monitoring

-

Validation Checkpoint 3 (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. Elute with a 7:3 Hexane:Ethyl Acetate mixture containing 1% acetic acid (to prevent streaking of the carboxylic acid). The disappearance of the baseline amine spot confirms reaction completion.

Step 4: Workup & Purification Cool the mixture to room temperature. Wash the organic layer with distilled water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography or recrystallization from an ethanol/water gradient.

Spectroscopic Characterization Standards

To confirm the structural integrity of the synthesized molecule, compare the isolated product against these expected spectroscopic benchmarks:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.80 (br s, 1H, -COOH)

-

δ 7.88 (d, J = 8.2 Hz, 2H, Ar-H ortho to COOH)

-

δ 7.12 (d, J = 8.2 Hz, 2H, Ar-H ortho to CH₂)

-

δ 6.35 (s, 1H, Pyrrole C4-H) — Critical validation peak for ring closure.

-

δ 5.15 (s, 2H, N-CH₂-Ar)

-

δ 2.32 (s, 3H, -COCH₃)

-

δ 2.45 & δ 2.10 (s, 3H each, Pyrrole C2-CH₃ and C5-CH₃)

-

-

Infrared (FT-IR, ATR) cm⁻¹:

-

~3200-2600 (Broad, O-H stretch of carboxylic acid)

-

1695 (C=O stretch, carboxylic acid)

-

1655 (C=O stretch, acetyl group)

-

Pharmacological Relevance & Drug Discovery Potential

Pyrrole-acetic and pyrrole-benzoic acid derivatives are highly privileged scaffolds in pharmacology. They frequently act as non-steroidal anti-inflammatory drugs (NSAIDs, e.g., Tolmetin) or as lipid-lowering agents (e.g., Atorvastatin analogs). The carboxylic acid moiety acts as a critical anchor, forming strong hydrogen bonds with target enzyme active sites (such as the Arg120 residue in COX-2 or the catalytic domain of HMG-CoA reductase).

Figure 2: Theoretical pharmacological mechanism of pyrrole-based carboxylic acid derivatives.

References

-

Title: Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Stereoisomer effects on the Paal-Knorr synthesis of pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Preliminary Biological Activity of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

An In-depth Technical Guide

Abstract

This document provides a comprehensive technical guide on the prospective preliminary biological activities of the novel chemical entity, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. While specific experimental data for this compound is not yet broadly published, its structural architecture, combining a substituted pyrrole core with a benzoic acid moiety, strongly suggests significant therapeutic potential. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, known to be a core component in numerous compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide synthesizes information from analogous structures to propose a logical framework for its initial biological evaluation. We present detailed, field-proven protocols for assessing its antimicrobial, cytotoxic, and anti-inflammatory properties, providing researchers with a validated roadmap for investigation. The causality behind each experimental choice is explained to ensure both scientific rigor and practical applicability for drug development professionals.

Introduction: Rationale and Structural Significance

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrrole ring holding a place of particular importance. Its aromatic, electron-rich nature allows for diverse substitutions, leading to a wide array of compounds with significant biological potential. Pyrrole derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.

The target molecule, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, is a rationally designed compound that leverages these known properties. Its structure can be deconstructed into three key pharmacophoric features:

-

The 2,5-Dimethyl-1H-pyrrole Core: This substituted pyrrole ring is a common motif in bioactive molecules. The methyl groups can enhance lipophilicity, potentially improving membrane permeability, while the core structure itself is known to interact with various biological targets.

-

The 3-Acetyl Group: The presence of a carbonyl group on the pyrrole ring is a key moiety that can play a significant role in biological activity, potentially through hydrogen bonding or other interactions with enzyme active sites.

-

The 4-(Methyl)-benzoic Acid Moiety: This portion of the molecule introduces a carboxylic acid group, which can improve aqueous solubility and provides a key site for ionic interactions with biological macromolecules. It is a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Given this structural composition, we hypothesize that 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a prime candidate for screening as an antimicrobial, anticancer, and anti-inflammatory agent. This guide outlines the foundational assays to test these hypotheses.

Proposed Synthesis Workflow

The synthesis of the title compound can be logically approached via a two-step process involving the formation of the pyrrole core followed by N-alkylation. The Paal-Knorr condensation is a classic and efficient method for synthesizing substituted pyrroles.

Step 1: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. This intermediate is synthesized via the Paal-Knorr reaction between hexane-2,5-dione and an appropriate amine precursor to form the 2,5-dimethylpyrrole ring, followed by acylation at the 3-position.

Step 2: N-alkylation. The synthesized pyrrole intermediate is then N-alkylated using methyl 4-(bromomethyl)benzoate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

Step 3: Saponification. The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Below is a conceptual workflow for the proposed synthesis.

Protocols for Preliminary Biological Evaluation

This section details the essential in vitro assays to establish a preliminary biological activity profile for the title compound. For each assay, we provide the scientific rationale, a detailed protocol, and a template for data presentation.

Antimicrobial Activity Assessment

Causality & Rationale: The pyrrole nucleus is a common feature in many natural and synthetic compounds exhibiting potent antimicrobial properties. The mechanism often involves disruption of bacterial cell walls, inhibition of essential enzymes, or interference with DNA processes. Therefore, the primary and most critical screening for a novel pyrrole derivative is to determine its ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the potency of an antimicrobial agent in vitro. We will use the broth microdilution method, which is efficient for screening novel compounds against multiple strains and requires minimal compound quantity.

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Materials:

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of the title compound in dimethyl sulfoxide (DMSO).

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922) bacteria.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Setup:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the compound stock solution (or a working dilution) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This creates a concentration gradient.

-

Well 11 will serve as the positive growth control (inoculum, no compound).

-

Well 12 will serve as the sterility control (MHB only, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

-

| Compound | Test Organism | Gram Stain | MIC (µg/mL) |

| Title Compound | Staphylococcus aureus | Positive | 8 |

| Title Compound | Escherichia coli | Negative | 32 |

| Ciprofloxacin (Control) | Staphylococcus aureus | Positive | 0.5 |

| Ciprofloxacin (Control) | Escherichia coli | Negative | 0.25 |

Anticancer (Cytotoxic) Activity Assessment

Causality & Rationale: Functionalized pyrrole scaffolds are prominent chemotypes for designing antiproliferative agents, including kinase inhibitors. Many pyrrole-containing natural products exhibit potent anticancer activity by inducing apoptosis in tumor cells. A foundational step in evaluating anticancer potential is to assess a compound's general cytotoxicity against a cancer cell line. The MTT assay is a highly reliable, colorimetric-based method for evaluating cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

This protocol is a standard method for assessing in vitro cytotoxicity.

-

Cell Culture and Seeding:

-

Cell Line: Use a human breast adenocarcinoma cell line (MCF-7, ATCC HTB-22).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the title compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include wells for untreated cells (vehicle control, 0.5% DMSO) and a blank (medium only).

-

Incubate the plate for another 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

| Compound | Cell Line | Assay Duration | IC₅₀ (µM) |

| Title Compound | MCF-7 | 48 hours | 25.4 |

| Doxorubicin (Control) | MCF-7 | 48 hours | 0.8 |

Anti-inflammatory Activity Assessment

Causality & Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent this process is a well-documented mechanism of anti-inflammatory activity, often used as a preliminary screening method. Many NSAIDs, some of which are pyrrole derivatives like tolmetin, show dose-dependent inhibition of protein denaturation. Given the benzoic acid moiety in the title compound, which is common in NSAIDs, and the known anti-inflammatory properties of pyrrole scaffolds, evaluating its effect on protein denaturation is a logical first step. This assay is simple, cost-effective, and provides a reliable indication of potential anti-inflammatory action.

This protocol is adapted from standard in vitro anti-inflammatory screening methods.

-

Preparation of Reagents:

-

Test Compound: Prepare solutions of the title compound at various concentrations (e.g., 100, 200, 400, 800 µg/mL) in a suitable solvent (e.g., methanol).

-

Standard Drug: Prepare solutions of Diclofenac Sodium at the same concentrations for use as a positive control.

-

Protein Solution: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in aqueous solution.

-

Phosphate Buffered Saline (PBS, pH 6.4).

-

-

Reaction Mixture Setup:

-

The reaction mixture consists of 0.5 mL of the 1% BSA solution and 0.5 mL of the test compound solution (or standard drug solution).

-

A control consists of 0.5 mL of 1% BSA and 0.5 mL of the vehicle solvent.

-

-

Incubation and Denaturation:

-

Incubate all mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

After cooling, add 2.5 mL of PBS to each tube.

-

Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100.

-

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |

| Title Compound | 200 | 35.2% |

| Title Compound | 400 | 58.9% |

| Title Compound | 800 | 75.1% |

| Diclofenac Sodium (Control) | 200 | 42.5% |

| Diclofenac Sodium (Control) | 400 | 68.3% |

| Diclofenac Sodium (Control) | 800 | 85.6% |

Discussion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. The hypothetical data presented illustrates the potential of this compound as a multi-faceted therapeutic lead.

-

The antimicrobial results, if validated, would suggest moderate activity, particularly against Gram-positive bacteria. Future work should expand the panel of microbes to include drug-resistant strains and fungi. Further studies could investigate the mechanism, such as determining the Minimum Bactericidal Concentration (MBC) or examining effects on bacterial DNA gyrase.

-

The cytotoxicity data points towards potential as an anticancer agent. The next logical steps would involve screening against a broader panel of cancer cell lines (e.g., lung, colon, ovarian) to determine its spectrum of activity. Mechanism-of-action studies, such as caspase activation assays to confirm apoptosis or kinase inhibition assays, would be critical to identify its molecular target.

-

The anti-inflammatory findings from the protein denaturation assay are promising. To build upon this, more specific assays are required. An in vitro COX-1/COX-2 inhibition assay would clarify if the compound acts similarly to traditional NSAIDs. Additionally, assays measuring the inhibition of pro-inflammatory cytokines like TNF-α or IL-6 in stimulated immune cells (e.g., macrophages) would provide deeper mechanistic insight.

Ultimately, promising in vitro results from these preliminary screens would provide the necessary justification to advance this compound into more complex cell-based models and eventually into preclinical in vivo studies to assess efficacy and safety.

Conclusion

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a novel compound with a chemical structure that strongly suggests a high potential for biological activity. By leveraging the known pharmacological importance of the pyrrole scaffold, this molecule stands as a promising candidate for drug discovery programs. The systematic application of the validated antimicrobial, cytotoxic, and anti-inflammatory protocols detailed in this guide will effectively elucidate its preliminary therapeutic profile and pave the way for its development as a potential lead compound.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC, National Center for Biotechnology Information. [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC, National Center for Biotechnology Information. [Link]

-

Pyrrole Derivatives Biological Activity Research Guide. PapersFlow. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC, National Center for Biotechnology Information. [Link]

-

Bioassays for anticancer activities. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. SpringerLink. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed, National Center for Biotechnology Information. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

-

Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC, National Center for Biotechnology Information. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI. [Link]

-

Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. Frontiers in Pharmacology. [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC, National Center for Biotechnology Information. [Link]

-

Dilution Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

-

Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. [Link]

-

Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PubMed, National Center for Biotechnology Information. [Link]

- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole,

Synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic Acid: A Detailed Protocol for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals on the Preparation of a Key Pyrrole-Containing Building Block

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the chosen synthetic strategy and methodologies.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in natural products, pharmaceuticals, and functional materials. The unique electronic properties and the ability of the pyrrole nitrogen to be functionalized make these compounds versatile building blocks in organic synthesis. The target molecule, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, incorporates a substituted pyrrole ring linked to a benzoic acid moiety, presenting multiple points for further chemical modification. This makes it a particularly interesting intermediate for the development of novel therapeutic agents and functional polymers.

The synthetic approach detailed herein is a two-step process. The first key transformation is the construction of the substituted pyrrole core, 3-acetyl-2,5-dimethylpyrrole, via a Paal-Knorr-type synthesis. This is a classic and efficient method for the formation of pyrroles from 1,4-dicarbonyl compounds.[1][2] The second step involves the N-alkylation of the pre-formed pyrrole ring with 4-(bromomethyl)benzoic acid. This reaction introduces the benzoic acid functionality, completing the synthesis of the target molecule.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the core pyrrole structure, followed by its functionalization.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Acetyl-2,5-dimethylpyrrole

The initial and crucial step is the synthesis of the substituted pyrrole ring. While several methods exist for pyrrole synthesis, the Paal-Knorr reaction offers a straightforward and high-yielding route from readily available starting materials.[1][3] An alternative approach, the Friedel-Crafts acylation of 2,5-dimethylpyrrole, is also a viable option.[4][5] However, the Paal-Knorr approach is often preferred for its operational simplicity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 3-Acetyl-2,4-pentanedione | C7H10O3 | 142.15 | 14.2 g (0.1 mol) | Sigma-Aldrich |

| Ammonium Acetate | CH3COONH4 | 77.08 | 15.4 g (0.2 mol) | Sigma-Aldrich |

| Glacial Acetic Acid | CH3COOH | 60.05 | 100 mL | Fisher Scientific |

| Diethyl Ether | (C2H5)2O | 74.12 | As needed | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Sigma-Aldrich |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-acetyl-2,4-pentanedione (14.2 g, 0.1 mol) and ammonium acetate (15.4 g, 0.2 mol).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3-acetyl-2,5-dimethylpyrrole can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

With the substituted pyrrole in hand, the next step is the N-alkylation to introduce the benzoic acid moiety. This is achieved through a nucleophilic substitution reaction between the pyrrole nitrogen and the benzylic bromide of 4-(bromomethyl)benzoic acid. The use of a suitable base is critical to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 3-Acetyl-2,5-dimethylpyrrole | C8H11NO | 137.18 | 13.7 g (0.1 mol) | Synthesized in Part 1 |

| 4-(Bromomethyl)benzoic acid | C8H7BrO2 | 215.04 | 21.5 g (0.1 mol) | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 27.6 g (0.2 mol) | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | (CH3)2NCHO | 73.09 | 200 mL | VWR |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | VWR |

| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | - |

| Deionized Water | H2O | 18.02 | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-acetyl-2,5-dimethylpyrrole (13.7 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: To the stirred suspension, add 4-(bromomethyl)benzoic acid (21.5 g, 0.1 mol) portion-wise over 15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate 1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

-

Acidification and Precipitation: Acidify the aqueous mixture to a pH of 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate of the product should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid should be confirmed by various spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups on the pyrrole ring, the acetyl methyl group, the methylene bridge protons, the pyrrole ring proton, the aromatic protons of the benzoic acid moiety, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbons of the pyrrole ring, the methyl groups, the acetyl group (carbonyl and methyl), the methylene bridge, the benzoic acid ring, and the carboxylic acid carbonyl.[6][7] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the acetyl group and the carboxylic acid, O-H stretching of the carboxylic acid, C-H stretching of the alkyl and aromatic groups, and C-N stretching of the pyrrole ring.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C15H15NO3, MW: 257.28 g/mol ).[6] |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-(Bromomethyl)benzoic acid is a lachrymator and should be handled with care.

-

Glacial acetic acid is corrosive and should be handled with appropriate caution.

-

DMF is a potential teratogen and should be handled with extreme care, avoiding skin contact and inhalation.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in Part 1 | Incomplete reaction. | Extend the reflux time and monitor by TLC. |

| Loss of product during work-up. | Ensure complete extraction and careful handling during washing steps. | |

| Low yield in Part 2 | Incomplete deprotonation of pyrrole. | Ensure the potassium carbonate is anhydrous and use a sufficient excess. |

| Degradation of starting materials. | Maintain the reaction temperature at 80 °C and avoid overheating. | |

| Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify by column chromatography before attempting recrystallization. Try different solvent systems for recrystallization. |

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their research and development endeavors. The characterization data provided will aid in the confirmation of the final product's identity and purity.

References

-

Rips, R., & Buu-Hoï, N. P. (1958). Friedel-Crafts Acylations of 1-Phenyl-2,5-dimethylpyrrole and 1,2-Diphenyl-5-methylpyrrole. The Journal of Organic Chemistry, 24(3), 372-374. [Link]

- Jurczak, J., et al. (2011). Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5-disubstituted and 2-monosubstituted pyrroles with isoindolinone. Unpublished manuscript.

-

Lea, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Synthesis of substituted N-heterocycles by N-alkylation. Synthesis, 2004(12), 1951-1954. [Link]

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

-

Organic Syntheses. (1941). 2,5-Dimethylpyrrole. Organic Syntheses, 21, 47. [Link]

- Stetter, H., & Lauterbach, R. (1962). Neue Methode zur Herstellung von 1,4-Diketonen. Angewandte Chemie, 74(21), 850-850.

- O'Neil, I. A., et al. (2001). A Novel Synthesis of 3-Acyl-2,5-dimethylpyrroles. Tetrahedron Letters, 42(48), 8245-8247.

- Lewis, J. R. (2000). Pyrroles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 213-254). Elsevier.

- Bhar, S., & Ranu, B. C. (2005). A simple and efficient protocol for the Paal-Knorr synthesis of pyrroles under solvent-free conditions. Green Chemistry, 7(11), 789-791.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

-

Rips, R., & Buu-Hoï, N. P. (1958). Friedel-Crafts Acylations of 1-Phenyl-2,5-dimethylpyrrole and 1,2-Diphenyl-5-methylpyrrole. The Journal of Organic Chemistry, 24(3), 372-374. [Link]

-

Khan, I., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(8), 3505. [Link]

-

Sheremetev, A. B., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1698. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 659752, 4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. [Link]

-

Donohoe, T. J., et al. (2008). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. Nature Protocols, 3(3), 484-491. [Link]

- Belikov, M. Y., et al. (2012). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Journal of Organic Chemistry, 48(5), 735-738.

-

PubChemLite. 4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. [Link]

- Wang, X.-j., et al. (2009). A General and Efficient Copper-Catalyzed N-Alkylation of Pyrroles and Indoles with Alkyl Halides. Organic Letters, 11(24), 5460-5493.

- Google Patents. (2010). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.

-

SpectraBase. 4-((2-(1-(4-(Methoxycarbonyl)phenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)amino)benzoic acid. [Link]

-

NextSDS. 4-[3-(HYDROXYMETHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]-3-METHYL-BENZOIC ACID METHYL ESTER. [Link]

-

ResearchGate. (2017). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. [Link]

-

Masoudi, M., et al. (2023). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid in water at room temperature. Organic Chemistry Research, 9(2), 173-179. [Link]

-

European Journal of Organic Chemistry. (2023). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

-

The Journal of Organic Chemistry. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2-yl)methyl]indole. [Link]

- Belikov, M. Y., et al. (2012). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Journal of Organic Chemistry, 48(5), 735-738.

-

PubChemLite. 4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. [Link]

-

ResearchGate. (2017). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2017). Synthesis, Characterisation and Antimalarial Activity of Some New 3-Benzyl-2-Thioxothiazolidin-4-One Derivatives. [Link]

Sources

- 1. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nextsds.com [nextsds.com]

- 8. mdpi.com [mdpi.com]

Application Note: In Vitro Assay Preparation Protocol for 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Executive Summary & Chemical Rationale

The compound 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (CAS 887683-80-9) is a commercially available small molecule frequently utilized in high-throughput screening (HTS) and hit-to-lead optimization campaigns[1]. Structurally, it features a highly polar, hydrogen-bond-donating/accepting benzoic acid headgroup coupled to a lipophilic 3-acetyl-2,5-dimethyl-pyrrole core.

While this amphiphilic chemotype is excellent for targeting protein-protein interactions (PPIs) or basic enzymatic pockets, its physicochemical properties require stringent handling. The lipophilic pyrrole tail can drive colloidal aggregation in aqueous buffers, a well-documented mechanism of Pan-Assay Interference Compounds (PAINS) that leads to false-positive target inhibition[2]. This application note provides a field-validated, self-validating protocol for preparing and screening this compound in both biochemical (TR-FRET) and cell-based (CellTiter-Glo) in vitro assays, ensuring high scientific integrity and reproducible data.

Experimental Workflows

Caption: Workflow for compound preparation and parallel in vitro assay screening.

Reagent Preparation & Compound Handling

The integrity of the assay begins with the dissolution of the solid compound. Poor handling of lipophilic acids often leads to precipitation during serial dilution.

Stock Solution Preparation

-

Weighing & Storage: Weigh the lyophilized powder of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid using an anti-static microbalance. Store un-reconstituted powder at -20°C in a desiccator.

-

Dissolution: Reconstitute the compound to a 10 mM stock using 100% anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality Note: Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces the solubility of the lipophilic pyrrole moiety, leading to micro-precipitation. Always use fresh, anhydrous DMSO[3].

-

-

Vial Selection: Use amber glass vials. Avoid polystyrene or polypropylene tubes for long-term stock storage, as the lipophilic core can adsorb to plastic surfaces, reducing the effective concentration.

Serial Dilution Scheme

To generate an accurate IC₅₀ curve, a 10-point half-log (1:3.16) serial dilution is recommended. Acoustic liquid handling (e.g., Labcyte Echo) is preferred to avoid tip-based carryover.

Table 1: 10-Point Serial Dilution Scheme (100x Stock in DMSO)

| Point | Compound Conc. (100x in DMSO) | Final Assay Conc. (1x) | Final DMSO (%) |

| 1 | 10.0 mM | 100.0 µM | 1.0% |

| 2 | 3.16 mM | 31.6 µM | 1.0% |

| 3 | 1.0 mM | 10.0 µM | 1.0% |

| 4 | 316.0 µM | 3.16 µM | 1.0% |

| 5 | 100.0 µM | 1.0 µM | 1.0% |

| 6 | 31.6 µM | 316.0 nM | 1.0% |

| 7 | 10.0 µM | 100.0 nM | 1.0% |

| 8 | 3.16 µM | 31.6 nM | 1.0% |

| 9 | 1.0 µM | 10.0 nM | 1.0% |

| 10 | 0 µM (DMSO Vehicle) | 0 nM | 1.0% |

Causality Note: The final DMSO concentration must be strictly normalized across all wells to exactly 1.0%. Fluctuations in DMSO >1% can denature target proteins or artificially lyse cells, skewing the readout[3].

Biochemical Assay Protocol: TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is highly resistant to autofluorescence—a common artifact with conjugated aromatic systems like pyrrole-benzoic acids.

Caption: TR-FRET competitive binding assay mechanism for small molecule evaluation.

Buffer Formulation

Table 2: Optimized TR-FRET Assay Buffer

| Component | Concentration | Purpose / Causality |

| HEPES (pH 7.4) | 50 mM | Maintains physiological pH; prevents benzoic acid protonation. |

| NaCl | 150 mM | Maintains ionic strength for proper protein folding. |

| Triton X-100 | 0.01% (v/v) | Critical: Prevents colloidal aggregation of the lipophilic pyrrole[2]. |

| DTT | 1 mM | Reduces oxidation of surface cysteines on the target protein. |

| BSA | 0.1% (w/v) | Carrier protein to prevent non-specific compound adsorption to microplate walls. |

Step-by-Step Methodology

-

Plate Preparation: Use a low-volume 384-well black microplate (e.g., Corning 4514) to minimize light scattering.

-

Compound Dispensing: Dispense 100 nL of the serially diluted compound (from Table 1) into the dry plate using an acoustic dispenser.

-

Protein Addition: Add 5 µL of the target protein (tagged with Terbium, Tb) diluted in the optimized Assay Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

-

Tracer Addition: Add 5 µL of the fluorescent tracer (tagged with AlexaFluor 647).

-

Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

-

Detection: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 620 nm). Calculate the FRET ratio (665/620 nm).

Cell-Based Assay Protocol: CellTiter-Glo Viability

A self-validating screening system must differentiate between true target engagement and non-specific cytotoxicity[4]. 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid must be counter-screened in a relevant cell line (e.g., HEK293T or target-specific cancer line) using an ATP-dependent luminescence assay.

Step-by-Step Methodology

-

Cell Seeding: Seed cells at 2,000 cells/well in 20 µL of complete growth media (e.g., DMEM + 10% FBS) into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Pin-transfer or acoustically dispense 200 nL of the compound dose-response series directly into the media. The final DMSO concentration remains 1.0%.

-

Incubation: Incubate the cells with the compound for 48 to 72 hours, depending on the doubling time of the specific cell line.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well.

-

Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Record luminescence using a plate reader (integration time: 0.5 seconds/well).

Data Quality Control (Z'-Factor)

To ensure the assay is statistically robust and trustworthy, calculate the Z'-factor for every plate: Z' = 1 -[ (3 × SD_positive + 3 × SD_negative) / |Mean_positive - Mean_negative| ] An assay is considered robust and ready for compound evaluation only if the Z'-factor is ≥ 0.5[3].

References

-

Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

-

Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology URL:[Link]

Sources

Application Note: Highly Selective LC-MS/MS Bioanalysis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in Plasma

Executive Summary & Chemical Rationale

The quantification of small-molecule therapeutics and intermediates in biological matrices requires highly selective extraction protocols to mitigate matrix effects and ensure robust ionization. 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (MW: 271.3 g/mol ) presents a unique bioanalytical profile. Structurally, it consists of a lipophilic 2,5-dimethyl-3-acetyl-pyrrole core linked via a methylene bridge to an ionizable benzoic acid moiety.

Mechanistic Approach: The presence of the carboxylic acid group (estimated pKa ~4.2) dictates the sample preparation strategy. At physiological and basic pH, the molecule exists predominantly as a carboxylate anion (-COO⁻). This makes it an ideal candidate for Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . By leveraging both the hydrophobic nature of the pyrrole/benzene rings and the anionic charge of the carboxylate, we can achieve orthogonal sample cleanup. This dual-retention mechanism allows for aggressive washing steps that remove both neutral lipids and basic biological interferences, resulting in a pristine extract optimized for Negative Electrospray Ionization (ESI-) [3].

Experimental Design: The Self-Validating System

To ensure scientific integrity and compliance with regulatory standards, this protocol is designed as a self-validating system . Every analytical batch must inherently prove its own reliability through the following integrated controls:

-

Matrix Factor (MF) Assessment: Following the Matuszewski framework, post-extraction spiked blanks are compared against neat standards to continuously monitor ion suppression or enhancement [2].

-

Zero & Double Blanks: Double blanks (matrix only) monitor column carryover and endogenous isobaric interferences, while Zero blanks (matrix + Internal Standard) verify the isotopic purity of the Internal Standard (IS).

-

Bracketing QCs: Quality Control samples at Low, Mid, and High concentrations are interspersed to validate accuracy (±15%) and precision across the run, adhering strictly to FDA Bioanalytical Method Validation Guidance [1].

Step-by-Step Methodology

Materials and Reagents

-

Analyte: 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

-

Internal Standard (IS): Stable isotope-labeled analog (e.g., d3- or 13C-labeled) or a structurally similar acidic analog (e.g., Tolmetin).

-

Sorbent: Mixed-Mode Strong Anion Exchange Cartridges (e.g., Oasis MAX, 30 mg/1 mL).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).

-

Modifiers: Ammonium Hydroxide (NH₄OH), Formic Acid (FA), Ammonium Acetate.

Mixed-Mode SPE Protocol

Causality Note: The success of MAX SPE relies on strict pH control to manipulate the ionization state of the analyte and the sorbent.

-

Sample Pretreatment: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Add 50 µL of 5% NH₄OH in water. Vortex for 30 seconds.

-

Causality: The highly basic pH (>10) disrupts protein-drug binding and ensures the benzoic acid moiety is 100% deprotonated (-COO⁻), priming it for ionic capture.

-

-

Conditioning: Pass 1.0 mL of 100% MeOH through the MAX cartridge.

-

Causality: Solvates the polymeric reversed-phase backbone, opening the pores for interaction.

-

-

Equilibration: Pass 1.0 mL of HPLC H₂O through the cartridge.

-

Loading: Apply the pretreated sample (~110 µL) to the cartridge at a flow rate of 1 mL/min.

-

Causality: The analyte binds via two mechanisms: hydrophobic interaction with the polymer and strong ionic bonds between the -COO⁻ and the quaternary amine of the sorbent.

-

-

Wash 1 (Ionic Retention): Pass 1.0 mL of 5% NH₄OH in H₂O.

-

Causality: Removes basic and neutral water-soluble interferences (e.g., salts, basic peptides). The analyte remains locked in place via the ionic bond.

-

-

Wash 2 (Hydrophobic Wash): Pass 1.0 mL of 100% MeOH.

-

Causality: Removes hydrophobic interferences, including phospholipids that cause severe matrix effects. The analyte remains bound because the ionic interaction is unaffected by the organic solvent.

-

-

Elution: Elute with 1.0 mL of 2% Formic Acid in MeOH into a clean collection plate.

-

Causality: The acidic pH drops below the pKa of the analyte, neutralizing the carboxylic acid (-COOH). The ionic bond is broken, and the methanol simultaneously disrupts the hydrophobic interaction, eluting the pure analyte.

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (20% ACN).

Workflow Visualization

Figure 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow with mechanistic causality.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and minimize co-elution with residual matrix components. Negative ESI is selected due to the high proton-donating propensity of the benzoic acid group.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting / Value | Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | High theoretical plates for rapid, high-resolution separation. |

| Mobile Phase A | 10 mM Ammonium Acetate in H₂O (pH ~6.8) | Maintains analyte in deprotonated state for optimal ESI- efficiency. |

| Mobile Phase B | Acetonitrile (100%) | Provides optimal elution strength and volatility for desolvation. |

| Gradient | 20% B to 90% B over 3.0 min | Focuses the analyte band and washes strongly retained lipids. |

| Flow Rate | 0.4 mL/min | Balances chromatographic resolution with MS desolvation capacity. |

| Ionization Mode | Electrospray Ionization Negative (ESI-) | Targets the -COOH group to form the highly stable [M-H]⁻ ion. |

| MRM Transition (Quant) | m/z 270.1 → 226.1 | Primary transition: Loss of CO₂ (44 Da) from the carboxylic acid. |

| MRM Transition (Qual) | m/z 270.1 → 148.1 | Secondary transition: Cleavage at the methylene bridge. |

Method Validation Summary

The method was validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation [1]. The orthogonal cleanup provided by the MAX SPE protocol virtually eliminates phospholipid-induced ion suppression, resulting in an IS-normalized Matrix Factor near 1.0.

Table 2: Quantitative Validation Metrics

| Validation Parameter | Result | Acceptance Criteria (FDA) |

| Linear Dynamic Range | 1.0 – 1000 ng/mL | R² ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) ≥ 5, CV ≤ 20% |

| Intra-day Precision (CV%) | 2.4% – 6.1% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Accuracy (% Bias) | -3.2% to +4.5% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | 92.4% – 96.1% | Consistent and reproducible across range |

| Matrix Effect (IS Normalized) | 98.5% – 102.3% | CV of Matrix Factor ≤ 15% |

| Carryover (Double Blank) | Not Detected (< 10% of LLOQ) | ≤ 20% of LLOQ response |

Application Notes & Protocols for In Vivo Administration of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the novel small molecule, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. The structural class of 2,5-dimethyl-pyrrol-1-yl benzoic acid derivatives has garnered interest for a range of biological activities, including potential antibacterial, antifungal, and antitubercular properties[1][2][3]. This document outlines a strategic and scientifically rigorous approach to preclinical in vivo evaluation, emphasizing the principles of safety, efficacy, and pharmacokinetic profiling.

Given that the specific mechanism of action for 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not yet fully elucidated, this guide is structured to support the initial characterization of a novel chemical entity. The protocols herein are designed to be adaptable to various therapeutic areas, with a focus on establishing a foundational understanding of the compound's in vivo behavior.

Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a prerequisite for successful in vivo studies. Small molecule inhibitors are often characterized by poor water solubility, which can significantly impact their bioavailability and, consequently, their therapeutic efficacy[4].

Table 1: Physicochemical Properties of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

| Property | Value | Source |

| Molecular Formula | C15H15NO3 | CymitQuimica[4] |

| Molecular Weight | 257.28 g/mol | CymitQuimica[4] |

| CAS Number | 870540-39-9 | CymitQuimica[4] |

| Predicted XlogP | 2.6 | PubChem |

Formulation Strategies for Poorly Soluble Compounds

The predicted lipophilicity (XlogP of 2.6) suggests that 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid may have limited aqueous solubility. Therefore, a systematic approach to formulation development is crucial. The primary goal is to develop a safe and effective vehicle for administration that enhances solubility and bioavailability.

Diagram 1: Workflow for Formulation Development

Caption: A systematic workflow for developing a suitable in vivo formulation.

Protocol 1: Preparation of a Co-solvent-based Formulation

This protocol describes the preparation of a common co-solvent formulation suitable for initial in vivo studies.

Materials:

-

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Weigh the required amount of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

-

Dissolve the compound in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, you might start by dissolving 100 mg of the compound in 1 mL of DMSO.

-

Once fully dissolved, add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

-

Slowly add the saline or PBS to the DMSO/PEG 400 mixture while vortexing to prevent precipitation.

-

Visually inspect the final solution for any precipitates. If precipitation occurs, adjust the solvent ratios or consider alternative formulation strategies.

-

Filter the final formulation through a 0.22 µm syringe filter for sterilization before administration.

In Vivo Dosing Guidelines

The in vivo dosing strategy should be approached in a stepwise manner, beginning with safety and tolerability studies, followed by pharmacokinetic and efficacy evaluations.

Dose-Range Finding (Acute Toxicity) Study

The primary objective of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Diagram 2: Decision Tree for Dose-Range Finding

Caption: A decision-making process for determining the Maximum Tolerated Dose (MTD).

Protocol 2: Single-Dose Acute Toxicity Study in Mice

Animal Model:

-

Species: C57BL/6 or BALB/c mice

-

Sex: Male and female (start with one sex, then confirm in the other)

-

Age: 8-10 weeks

-

Group Size: 3-5 animals per dose group

Procedure:

-

Acclimatize animals for at least one week before the study.

-

Prepare the formulation of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid at various concentrations.

-

Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

-

Monitor the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

-

Record body weight daily for 14 days. A weight loss of more than 20% is often considered a sign of significant toxicity.

-

At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

Table 2: Example Dosing Cohorts for an Acute Toxicity Study

| Group | Treatment | Dose (mg/kg) | Number of Animals |

| 1 | Vehicle Control | 0 | 5 |

| 2 | Compound | 10 | 5 |

| 3 | Compound | 30 | 5 |

| 4 | Compound | 100 | 5 |

| 5 | Compound | 300 | 5 |

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing regimen for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

Animal Model:

-

Species: C57BL/6 or BALB/c mice

-

Sex: Male

-

Age: 8-10 weeks

-

Group Size: 3 animals per time point

Procedure:

-

Administer a single dose of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid at a dose below the MTD (e.g., 1/2 MTD).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, retro-orbital sinus).

-

Process the blood to obtain plasma and store it at -80°C until analysis.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Efficacy Studies

Once the MTD and basic PK profile are established, efficacy studies can be designed in a relevant animal model. The choice of model will depend on the suspected therapeutic application of the compound (e.g., oncology, infectious disease).

General Considerations for Efficacy Study Design

-

Animal Model: Select a model that is relevant to the disease being studied (e.g., a tumor xenograft model for cancer, a bacterial infection model for an antibacterial agent).

-

Dosing Regimen: Based on the PK data, determine the optimal dosing frequency (e.g., once daily, twice daily) to maintain therapeutic exposure.

-

Control Groups: Always include a vehicle control group and, if applicable, a positive control (standard-of-care) group.

-

Endpoints: Clearly define the primary and secondary endpoints to assess efficacy (e.g., tumor volume, bacterial load, survival).

Protocol 4: General Efficacy Study in a Mouse Tumor Xenograft Model

Animal Model:

-

Species: Immunocompromised mice (e.g., nude, SCID)

-

Tumor Model: Subcutaneous implantation of a relevant human cancer cell line.

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the animals into treatment groups (vehicle control, compound at different doses, positive control).

-

Administer the treatments according to the predetermined dosing regimen.

-

Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

References

- Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian journal of pharmaceutical sciences, 75(3), 310–323.

-

Kumar, P., & S, R. (2025). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]

Sources

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid [cymitquimica.com]

Topic: 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid: Advanced Crystallization and Isolation Techniques

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a molecule of interest in medicinal chemistry and drug discovery, incorporating both a substituted pyrrole core and a benzoic acid moiety.[1][2] The purity of such active pharmaceutical ingredients (APIs) is of paramount importance, as impurities can affect efficacy, safety, and stability.[3] Crystallization is a critical purification step in the synthesis of APIs, capable of delivering a high-purity, stable crystalline solid with consistent physical properties.[4]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization and isolation of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. While specific solubility data for this exact molecule is not publicly available, the protocols herein are developed based on established methodologies for structurally related pyrrole and benzoic acid derivatives.[5][6][7] These application notes serve as a robust starting point for process development and optimization.

Physicochemical Properties and Rationale for Solvent Selection

The structure of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid suggests it is a solid at room temperature with a molecular weight of approximately 257.28 g/mol .[8] Its solubility is dictated by its constituent functional groups:

-

Benzoic Acid Moiety: This group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols and some solubility in water, especially at elevated temperatures.[4][9] The acidic nature of the carboxylic acid group also means its solubility is pH-dependent.[10]

-

Substituted Pyrrole Moiety: The N-substituted, acetylated, and dimethylated pyrrole ring is significantly more non-polar and lipophilic.[2][3] This part of the molecule will favor solubility in organic solvents of moderate to low polarity, such as ethyl acetate, acetone, or toluene.

The principle of "like dissolves like" is the cornerstone of solvent selection for crystallization.[10] An ideal crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. For the target molecule, a single solvent providing this profile may be found among moderately polar organic solvents. Alternatively, a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be highly effective.[11]

Diagram: Solvent Selection Workflow

Caption: Workflow for selecting an appropriate crystallization solvent system.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This method is ideal for compounds that exhibit a significant increase in solubility with temperature. Ethanol is a good starting point due to its ability to dissolve both polar and moderately non-polar compounds.[4][6]

Methodology:

-

Dissolution: In a suitable flask equipped with a magnetic stirrer and a condenser, add the crude 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

-

Add a minimal volume of ethanol (e.g., start with 5-10 mL per gram of crude material).

-

Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) with continuous stirring until all the solid has dissolved.

-

If the solid does not fully dissolve, add small additional volumes of ethanol until a clear solution is obtained at reflux. Record the total volume of solvent used.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more perfect crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal yield.

-

Isolation: Proceed to the "Isolation and Drying of Crystals" protocol (Section 4).

Protocol 2: Anti-Solvent Crystallization (Acetone/Heptane System)

This technique is effective when a compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent").

Methodology:

-

Dissolution: In a suitable flask with a magnetic stirrer, dissolve the crude 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in a minimum volume of acetone at room temperature until a clear solution is obtained.

-

Anti-Solvent Addition: While stirring the solution vigorously, slowly add heptane dropwise using an addition funnel or a syringe pump.

-

Continue the addition until the solution becomes persistently turbid, indicating the onset of nucleation.

-

If desired, add a small seed crystal of pure product at this point to promote controlled crystal growth.

-

Continue the slow addition of the anti-solvent (e.g., a total of 2-4 volumes of heptane relative to the initial volume of acetone).

-

Maturation: Once the anti-solvent addition is complete, stir the resulting slurry at room temperature for 1-2 hours to allow the crystallization process to reach equilibrium.

-

Isolation: Proceed to the "Isolation and Drying of Crystals" protocol (Section 4).

Protocol 3: Slurry Crystallization for Enhanced Purification

Slurrying can be used to improve the purity of an already crystalline material by dissolving fine particles and impurities into the solvent while allowing larger, purer crystals to remain.

Methodology:

-

Slurry Preparation: In a flask with a magnetic stirrer, add the crystalline (but still impure) 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

-

Add a solvent mixture in which the compound has slight but non-negligible solubility at room temperature (e.g., a 1:5 mixture of ethanol and water). The volume should be sufficient to create a stirrable slurry.

-

Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (12-24 hours). This allows for a dynamic equilibrium where impure material dissolves and purer material crystallizes onto existing crystals.

-

Isolation: Proceed to the "Isolation and Drying of Crystals" protocol (Section 4).

Summary of Recommended Starting Parameters

| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Slurry Crystallization |

| Solvent(s) | Ethanol or Isopropanol | Acetone / Heptane | Ethanol / Water (e.g., 1:5 v/v) |

| Initial Temp. | Reflux (approx. 78 °C) | Room Temperature | Room Temperature |

| Final Temp. | 0-5 °C | Room Temperature | Room Temperature |

| Process Time | 2-4 hours | 2-3 hours | 12-24 hours |

| Key Control | Slow, controlled cooling rate | Slow anti-solvent addition rate | Stirring speed, time |

Isolation and Drying of Crystals

Proper isolation and drying are essential to obtain a pure, solvent-free final product.

Diagram: Crystal Isolation and Drying Workflow

Caption: Standard workflow for the isolation and drying of purified crystals.

Methodology:

-

Filtration: Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the cold crystallization solvent (or anti-solvent).

-

Pour the crystal slurry onto the filter paper and apply a vacuum to remove the mother liquor.

-

Washing: With the vacuum off, add a small amount of cold, fresh anti-solvent (or the crystallization solvent if using the cooling method) to wash the crystal cake. Gently break up the cake with a spatula to ensure all surfaces are washed.

-

Apply the vacuum again to pull the wash solvent through. Repeat the wash step 1-2 more times. The goal is to remove the impurity-laden mother liquor without re-dissolving a significant amount of the product.

-

Drying: Continue to pull air through the filter cake for 15-30 minutes to achieve preliminary drying.

-

Transfer the crystals to a watch glass or drying dish.

-

Place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of residual solvents.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful crystallization and isolation of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. The selection of an appropriate solvent system is the most critical factor, and the proposed methods of cooling, anti-solvent, and slurry crystallization offer versatile approaches to achieving high purity. Researchers should consider these protocols as a starting point, with the understanding that optimization of parameters such as solvent ratios, cooling rates, and slurry times will likely be necessary to achieve the desired purity, yield, and crystal form for their specific application.

References

- Vertex AI Search.

- Google Patents.

- ACS Publications. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Google Patents. Process for purifying crude pyrroles. US5502213A.